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molecular formula C9H8N2 B147809 Indoline-7-carbonitrile CAS No. 115661-82-0

Indoline-7-carbonitrile

Cat. No. B147809
M. Wt: 144.17 g/mol
InChI Key: YABRSQUYXZGQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380857

Procedure details

22 g of BCl3 (187.8 mmol) in 120 ml of toluene (dried) was dissolved in a 750 ml round flask at -20°. 15.9 g of indoline (133.4 mmol) in 100 ml of toluene was added within 25 minutes and the temperature rose to 10°. This suspension was refluxed for 1 hour, then 110 ml of toluene was distilled off and the reaction mixture was cooled to 55° C. Then 38.4 g of trichloroacetonitrile (266 mmol) was added within 20 minutes and the resulting red solution was stirred for 20 hours at 60° C. After addition of methanol (110 ml) the reaction mixture was mixed within 1.5 hours with 60 g of a 30 percent methanolic sodium methanolate solution. After 1 hour of stirring the methanol was distilled off in a vacuum and then toluene (300 ml) and water (300 ml) were added. The aqueous phase was extracted several times with 200 ml of toluene. The combined toluene extracts were then washed with a 0.12N HCl (91 ml) and with water to remove the not reacted indoline. After concentration by evaporation of toluene 20.12 g of a brownish oil was obtained. The latter was then recrystallized in a hexane/pentanol mixture (80 ml; mixture ratio of hexane: pentanol=9:7) to obtain 11.47 g of a light brownish product with a purity of 99.4 percent corresponding to a yield of 60.5 percent relative to feedstock used. Other data concerning the product was:
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
110 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.ClC(Cl)(Cl)[C:16]#[N:17].C[O-].[Na+]>C1(C)C=CC=CC=1.CO>[C:16]([C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[NH:5][CH2:6][CH2:7]2)#[N:17] |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
38.4 g
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Four
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the resulting red solution was stirred for 20 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 10°
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was refluxed for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
110 ml of toluene was distilled off
DISTILLATION
Type
DISTILLATION
Details
was distilled off in a vacuum
ADDITION
Type
ADDITION
Details
toluene (300 ml) and water (300 ml) were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with 200 ml of toluene
WASH
Type
WASH
Details
The combined toluene extracts were then washed with a 0.12N HCl (91 ml) and with water
CUSTOM
Type
CUSTOM
Details
to remove the not
CUSTOM
Type
CUSTOM
Details
reacted indoline
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation of toluene 20.12 g of a brownish oil
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The latter was then recrystallized in a hexane/pentanol mixture (80 ml; mixture ratio of hexane: pentanol=9:7)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=CC=C2CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 11.47 g
YIELD: PERCENTYIELD 60.5%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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